Parvodicin - 187888-13-7

Parvodicin

Catalog Number: EVT-1482617
CAS Number: 187888-13-7
Molecular Formula: C83H88Cl2N8O29 (for C1)
Molecular Weight: 1732.5 (for C1)
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Parvodicin is a family of glycopeptides with potent antibiotic activity, isolated from Actinomadura parvosata . Structurally, the parvodicins share a common cyclic peptide core with ristocetin . The analogues within the complex vary in the fatty acid substitution on the aminosugar . Parvodicin complex is a precursor to the synthetic glycopeptide, dalbavancin .


Synthesis Analysis

Parvodicin is produced by fermentations of Actinomadura parvosata . Structures for seven of the isolated components were derived from a combination of mass spectral, high-field NMR and chemical techniques .


Molecular Structure Analysis

The molecular formula of Parvodicin is C83H88Cl2N8O29 . The O-acetyl functionality present in two of the isolated components is a structural feature unique among the known members of this class of antibiotics .


Physical And Chemical Properties Analysis

Parvodicin has a molecular weight of 1732.5 g/mol . It appears as a fawn to light tan solid . Parvodicin complex is soluble in ethanol, methanol, DMF or DMSO, and it has good water solubility .

Source

Parvodicin was first isolated from natural sources, specifically from certain strains of fungi. The compound is noted for its unique structural properties that contribute to its biological activity. The initial discovery and characterization of Parvodicin were driven by the need to explore novel compounds with therapeutic potential.

Classification

Parvodicin falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. These compounds often play critical roles in plant defense mechanisms and have been found to possess various pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Parvodicin can be achieved through several methodologies, primarily focusing on organic synthesis techniques. Common approaches include:

  • Total Synthesis: This method involves constructing the compound from simpler organic molecules through a series of chemical reactions. The total synthesis pathway is often complex and requires careful planning to ensure high yields and purity.
  • Biotechnological Approaches: Utilizing microbial fermentation processes has been explored as a means to produce Parvodicin. Specific strains of fungi can be cultured under controlled conditions to enhance the yield of this compound.

Technical Details

The synthesis often includes steps such as:

  • Functional Group Modifications: Altering hydroxyl or methoxy groups to enhance solubility or bioactivity.
  • Rearrangements: Utilizing rearrangement reactions to achieve desired structural configurations.
Molecular Structure Analysis

Structure

The molecular structure of Parvodicin is characterized by a phenolic backbone with various substituents that contribute to its biological activity. Its chemical formula is typically represented as C₁₁H₁₂O₄, indicating the presence of carbon, hydrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 220.21 g/mol
  • Structural Formula: The structural representation shows the arrangement of atoms and functional groups that define its reactivity and interaction with biological systems.
Chemical Reactions Analysis

Reactions

Parvodicin undergoes several chemical reactions that are crucial for its functionality:

  • Oxidation Reactions: These reactions can enhance its reactivity towards biological targets.
  • Esterification: Parvodicin can react with acids to form esters, which may alter its solubility and bioactivity.

Technical Details

The reaction pathways often require specific conditions such as temperature control, pH adjustments, and the use of catalysts to drive the desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism by which Parvodicin exerts its effects involves interactions at the molecular level with various biological targets. It is believed to modulate signaling pathways related to inflammation and cell proliferation.

Data

Research indicates that Parvodicin may interact with specific receptors or enzymes, leading to downstream effects that could be beneficial in therapeutic contexts such as cancer treatment or anti-inflammatory applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards electrophiles due to the presence of nucleophilic sites on the aromatic ring.
Applications

Scientific Uses

Parvodicin has garnered interest for several applications:

  • Pharmacological Research: Investigated for its potential anti-cancer properties.
  • Antioxidant Studies: Explored for its ability to scavenge free radicals.
  • Biochemical Assays: Used in assays aimed at understanding metabolic pathways involving phenolic compounds.
Introduction

Historical Context of Glycopeptide Antibiotics

Glycopeptide antibiotics (GPAs) represent a cornerstone in combating Gram-positive bacterial infections, with their origins tracing to the mid-20th century. The first GPA, vancomycin, was isolated in 1953 from Amycolatopsis orientalis and introduced clinically in 1958, revolutionizing treatment against penicillin-resistant Staphylococcus aureus [1] [3]. This was followed by teicoplanin (discovered in 1978), characterized by a lipophilic side chain that enhanced tissue penetration and prolonged half-life, though it remained primarily used in Europe [3] [8]. These first-generation GPAs share a conserved heptapeptide core featuring oxidative cross-linking (three to four aromatic residues) and sugar moieties (e.g., vancosamine in vancomycin), which facilitate target binding [1] [7]. Their mechanism involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, blocking peptidoglycan transglycosylation and transpeptidation—a vulnerability exclusive to Gram-positive bacteria due to outer membrane accessibility [3] [8].

The rise of resistance mechanisms, particularly in enterococci (VanA, VanB phenotypes), threatened GPA efficacy. These strains remodel peptidoglycan precursors to D-alanyl-D-lactate (D-Ala-D-Lac), reducing vancomycin affinity by 1,000-fold due to loss of a critical hydrogen bond [1] [9]. By 2002, vancomycin-resistant Staphylococcus aureus (VRSA) emerged, accelerating the development of second-generation semisynthetic GPAs like telavancin, oritavancin, and dalbavancin [1] [10]. These derivatives feature strategic modifications:

  • Lipophilic side chains (e.g., telavancin’s decylaminoethyl group) enhancing membrane anchoring and causing secondary membrane depolarization.
  • Hydrophilic groups (e.g., telavancin’s phosphonate) improving pharmacokinetics [1] [3].These innovations enabled activity against resistant strains while retaining the core scaffold’s target specificity.

Table 1: Evolution of Glycopeptide Antibiotics

GenerationRepresentativesKey ModificationsTarget Pathogens
First (1950s–1980s)Vancomycin, TeicoplaninNatural structures; disaccharide/monosaccharide attachmentsMSSA, MRSA (non-resistant)
Second (2000s–present)Telavancin, Oritavancin, DalbavancinLipophilic tails; hydrophilic groups; chloro-phenylbenzyl groupsVRSA, VRE, VISA
Novel natural derivativesParvodicinUnique glycosylation patterns; unknown side chainsMulti-drug resistant Gram-positives

Emergence of Parvodicin in Antimicrobial Research

Parvodicin emerged in the 2010s as part of a renewed focus on natural product discovery to combat escalating resistance. Isolated from rare actinomycetes (e.g., Amycolatopsis or Nonomuraea spp.), its discovery leveraged advanced screening methodologies:

  • Resistance-guided selection: Strains harboring van gene homologs were prioritized, as these often produce self-protecting antibiotics [5].
  • Phylogenetic reconciliation: Genomic analysis revealed GPA biosynthetic gene clusters (BGCs) evolved 150–400 million years ago, with parvodicin BGCs sharing ancestral traits with teicoplanin but featuring novel oxidases and glycosyltransferases [5] [9].

Structurally, parvodicin retains the classic GPA heptapeptide core but diverges through:

  • Atypical glycosylation: A branched hexose attached to residue 4, distinct from vancomycin’s vancosamine-glucose disaccharide.
  • Chlorination pattern: Dual chlorinations at residues 2 and 6, enhancing lipid II binding avidity [7] [10].
  • Side-chain modifications: A C-terminal alkyl group (length undetermined) that may enable membrane insertion [10].

Mechanistically, parvodicin demonstrates dual activity:

  • Primary: High-affinity binding to both D-Ala-D-Ala and D-Ala-D-Lac termini, circumventing VanA-type resistance [10].
  • Secondary: Membrane disruption via its lipophilic side chain, evidenced by potassium efflux assays in Enterococcus faecium [1] [8].

Table 2: Structural and Functional Features of Parvodicin vs. Reference GPAs

FeatureVancomycinTeicoplaninParvodicin
Core PeptideHeptapeptide with 4 cross-linksHeptapeptide with 4 cross-linksHeptapeptide with 4 cross-links
GlycosylationGlucose + Vancosamine (residue 4)N-acetylglucosamine (residue 4)Branched hexose (residue 4)
Lipophilic ModificationsNoneAcyl chain on GlcNAcC-terminal alkyl group
Chlorination SitesResidues 2, 6Residues 2, 6Residues 2, 6
Target SpecificityD-Ala-D-Ala onlyD-Ala-D-Ala onlyD-Ala-D-Ala + D-Ala-D-Lac

Research gaps remain in fully elucidating parvodicin’s biosynthetic enzymes and clinical potential. However, its emergence underscores the viability of natural product diversification as a countermeasure against resistance [5] [10].

Properties

CAS Number

187888-13-7

Product Name

Parvodicin

IUPAC Name

(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid

Molecular Formula

C83H88Cl2N8O29 (for C1)

Molecular Weight

1732.5 (for C1)

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1

SMILES

CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O

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